
Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N',N'-tetramethylethylenediamine)iron(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II): is a coordination compound with the chemical formula C16H18F12FeN2O4 . This compound is known for its unique properties, including its ability to form stable complexes with various metals. It is often used in research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II) typically involves the reaction of iron(II) chloride with 1,1,1,5,5,5-hexafluoroacetylacetone and N,N,N’,N’-tetramethylethylenediamine . The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and controlled environments to maintain the purity and yield of the product. The compound is often purified through recrystallization or other separation techniques to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iron complexes.
Reduction: It can be reduced to form lower oxidation state iron complexes.
Substitution: Ligand substitution reactions can occur, where the ligands around the iron center are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(I) complexes. Substitution reactions can result in a variety of iron complexes with different ligands .
Scientific Research Applications
Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II): has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for the synthesis of other iron complexes.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Employed in the production of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism by which Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II) exerts its effects involves the coordination of the iron center with the ligands. This coordination alters the electronic properties of the iron, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .
Comparison with Similar Compounds
Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II): can be compared with other similar compounds, such as:
- Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)copper(II)
- Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)nickel(II)
- Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)cobalt(II)
These compounds share similar structures and properties but differ in the central metal ion. The uniqueness of the iron(II) compound lies in its specific reactivity and stability, which make it suitable for particular applications .
Properties
Molecular Formula |
C16H18F12FeN2O4 |
|---|---|
Molecular Weight |
586.15 g/mol |
IUPAC Name |
(E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;iron(2+);N,N,N',N'-tetramethylethane-1,2-diamine |
InChI |
InChI=1S/C6H16N2.2C5H2F6O2.Fe/c1-7(2)5-6-8(3)4;2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h5-6H2,1-4H3;2*1,12H;/q;;;+2/p-2/b;2*2-1+; |
InChI Key |
KTPBUKUJNVXILX-BZNSUZNGSA-L |
Isomeric SMILES |
CN(CCN(C)C)C.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.[Fe+2] |
Canonical SMILES |
CN(C)CCN(C)C.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid](/img/structure/B12944094.png)
![(2R,3R,4S,5R)-2-[12-(dimethylamino)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12944098.png)
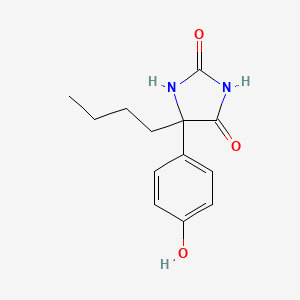
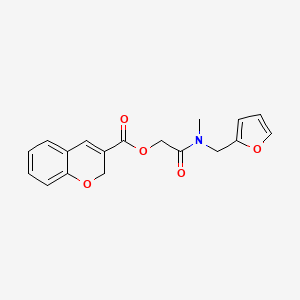
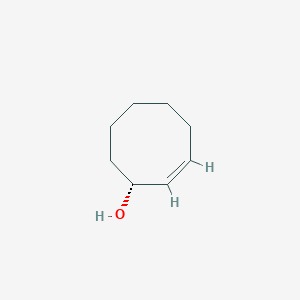
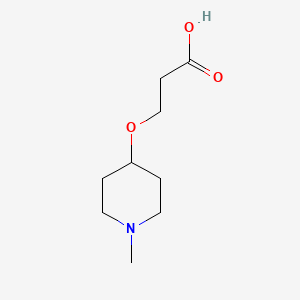
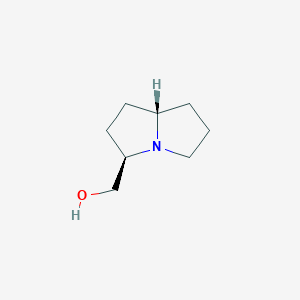
![3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one](/img/structure/B12944134.png)
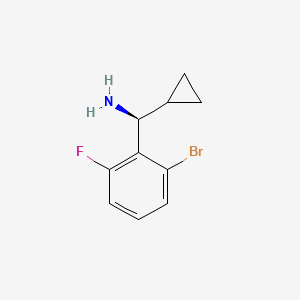
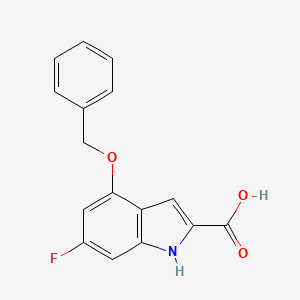
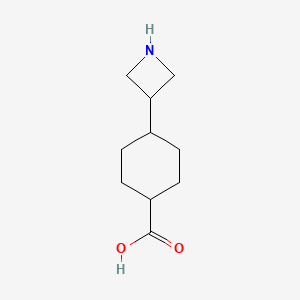
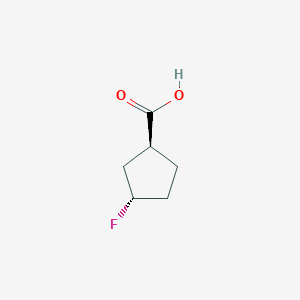
![6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] hydrochloride](/img/structure/B12944157.png)
![1H,1'H-[2,2'-Biimidazole]-5-carboxylic acid](/img/structure/B12944164.png)
